N-Isopropylmaleimide

Overview

Description

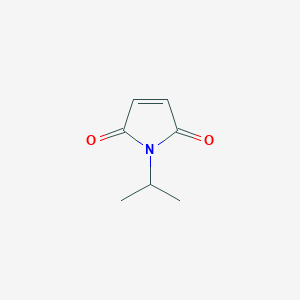

N-Isopropylmaleimide is an organic compound with the chemical formula C7H9NO2. It is a colorless to pale yellow crystalline or powdery solid. This compound is characterized by the presence of an isopropyl substituent on the maleimide ring, which imparts unique chemical properties. This compound is soluble in most organic solvents such as alcohols, ethers, and ketones, but it is sparingly soluble in water .

Mechanism of Action

Target of Action

N-Isopropylmaleimide is an organic compound that has been found to have significant interactions with certain targets in the body. The primary target of this compound is the membrane enzyme, β(1,3)glucan synthase . This enzyme plays a crucial role in the biosynthesis of chitin and β(1,3)glucan, which are key components of the fungal cell wall .

Mode of Action

This compound interacts with its target, the β(1,3)glucan synthase, thereby affecting the biosynthesis of chitin and β(1,3)glucan . This interaction results in changes to the structure and function of the fungal cell wall, which can lead to the inhibition of fungal growth and proliferation .

Biochemical Pathways

The action of this compound primarily affects the biochemical pathways involved in the biosynthesis of chitin and β(1,3)glucan . These are critical components of the fungal cell wall, and their disruption can lead to significant downstream effects, including the inhibition of fungal growth and proliferation .

Pharmacokinetics

It is known that the compound is soluble in most organic solvents at room temperature, but is poorly soluble in water . This could potentially impact its bioavailability and distribution within the body.

Result of Action

The primary result of this compound’s action is the inhibition of fungal growth and proliferation . By interacting with the β(1,3)glucan synthase and disrupting the biosynthesis of chitin and β(1,3)glucan, this compound can effectively inhibit the growth and proliferation of certain types of fungi .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, its solubility in water could potentially limit its effectiveness in aqueous environments . Additionally, the compound should be stored in a cool, dry, and well-ventilated place, away from fire sources and combustible materials, to maintain its stability and efficacy .

Biochemical Analysis

Biochemical Properties

N-Isopropylmaleimide plays a significant role in biochemical reactions. It catalyzes the hydrolysis of propionate to form pyruvate and acetic acid, which can be further oxidized to form acetaldehyde and carbon dioxide . The molecule has been shown to polymerize fatty acids and increase the growth rate of yeast cells in culture .

Molecular Mechanism

This compound exerts its effects at the molecular level through various mechanisms. It catalyzes biochemical reactions, interacts with biomolecules, and influences the growth rate of certain cells

Metabolic Pathways

This compound is involved in the hydrolysis of propionate, a metabolic pathway that leads to the formation of pyruvate and acetic acid

Preparation Methods

Synthetic Routes and Reaction Conditions: N-Isopropylmaleimide is typically synthesized through the reaction of maleic anhydride with isopropylamine. The reaction proceeds via the formation of an intermediate maleamic acid, which is then cyclized to form this compound. The reaction can be carried out under normal pressure or with heating to enhance the reaction rate .

Industrial Production Methods: In industrial settings, the production of this compound involves the use of catalysts to improve yield and efficiency. The reaction is often conducted in a solvent medium to facilitate the mixing of reactants and to control the reaction temperature. The product is then purified through recrystallization or distillation to obtain high-purity this compound .

Chemical Reactions Analysis

Types of Reactions: N-Isopropylmaleimide undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding imides and other oxidation products.

Reduction: Reduction reactions can convert this compound to its corresponding amine derivatives.

Substitution: It can participate in nucleophilic substitution reactions, where the isopropyl group can be replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Nucleophiles like amines, thiols, and alcohols can be used under mild to moderate conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imides, while reduction can produce amines .

Scientific Research Applications

Comparison with Similar Compounds

- N-Propylmaleimide

- N-Methylmaleimide

- N-Phenylmaleimide

- N-Ethylmaleimide

- N-Cyclohexylmaleimide

Comparison: N-Isopropylmaleimide is unique due to its isopropyl substituent, which imparts distinct chemical properties compared to other N-substituted maleimides. For instance, N-Propylmaleimide has a propyl group instead of an isopropyl group, leading to differences in reactivity and solubility. Similarly, N-Phenylmaleimide, with a phenyl group, exhibits different electronic and steric effects, influencing its chemical behavior .

Biological Activity

N-Isopropylmaleimide (NIPM) is a derivative of maleimide, a compound known for its reactivity and utility in various biological applications. This article explores the biological activity of NIPM, focusing on its cytotoxic properties, mechanism of action, and potential therapeutic applications, supported by diverse research findings and case studies.

This compound is synthesized through the reaction of maleic anhydride with isopropylamine. The resulting compound features a double bond between carbon atoms, which contributes to its reactivity in biological systems. The structural formula can be represented as follows:

Cytotoxicity

This compound has been shown to exhibit significant cytotoxic effects against various cancer cell lines. A study assessed its activity using the National Cancer Institute's NCI-60 cell line panel, revealing an average GI50 value of approximately 1.98 µM in renal cancer cells, indicating potent cytotoxicity . The compound demonstrated selective toxicity, particularly against renal cancer cells, where it achieved LC50 values below 10 µM.

The mechanism by which NIPM exerts its cytotoxic effects involves modulation of the cell cycle. Research indicates that treatment with NIPM leads to an arrest at the G2/M phase of the cell cycle. In experiments conducted on HT-29 colon cancer cells treated with NIPM, flow cytometry analysis revealed a decrease in the G0/G1 phase alongside an increase in the G2/M phase after 48 hours of treatment . This suggests that NIPM may disrupt normal cell cycle progression, leading to apoptosis in malignant cells.

Study on Maleimide Derivatives

A comparative study evaluated several maleimide derivatives, including NIPM, for their nematicidal activity against root-knot nematodes. The results indicated that NIPM exhibited strong nematicidal properties with EC50 values lower than 5 mg/L, highlighting its potential application in agricultural pest control . This study emphasizes the versatility of NIPM beyond cytotoxic applications.

Hydrolysis and Stability Studies

Research has also focused on the hydrolysis rates of maleimides under physiological conditions. It was found that N-alkyl maleimides like NIPM have varying stability depending on their substituents. For instance, studies showed that conjugates formed with N-aryl maleimides retained 90–100% conjugation over extended periods compared to only 60–70% for N-alkyl variants in mouse serum . This stability is crucial for therapeutic applications where prolonged action is desired.

Comparative Table of Maleimide Derivatives

| Compound | GI50 (µM) | EC50 (mg/L) | Cell Cycle Arrest Phase |

|---|---|---|---|

| This compound | 1.98 | <5 | G2/M |

| N-Ethylmaleimide | - | - | - |

| N-Isobutylmaleimide | - | - | - |

Properties

IUPAC Name |

1-propan-2-ylpyrrole-2,5-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9NO2/c1-5(2)8-6(9)3-4-7(8)10/h3-5H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NQDOCLXQTQYUDH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)N1C(=O)C=CC1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50910286 | |

| Record name | 1-(Propan-2-yl)-1H-pyrrole-2,5-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50910286 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

139.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1073-93-4, 29720-92-1 | |

| Record name | N-Isopropylmaleimide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1073-93-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Maleimide, N-isopropyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001073934 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ethylmethyl maleimide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0029720921 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-Isopropylmaleimide | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=17658 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-(Propan-2-yl)-1H-pyrrole-2,5-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50910286 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What are the primary applications of N-Isopropylmaleimide (IPMI) in materials science?

A1: IPMI is a valuable monomer for creating heat-resistant polymers. When copolymerized with methyl methacrylate (MMA), IPMI enhances the glass transition temperature (Tg) of the resulting polymer, leading to improved heat resistance. This property makes IPMI-containing copolymers suitable for applications such as heat-resistant transparent resins [] and gradient-index polymer optical fibers (GI POFs) [, ]. The relatively low melting point and high vapor pressure of IPMI allow for its purification via distillation, resulting in high-purity monomers for transparent resin production [].

Q2: How does the incorporation of IPMI into a copolymer affect its optical properties?

A2: Research indicates that copolymers of MMA and IPMI exhibit comparable transparency to MMA homopolymers []. This suggests that IPMI does not significantly compromise the optical clarity of the material. This characteristic, combined with its ability to enhance heat resistance, makes IPMI particularly attractive for applications like GI POFs, where both optical clarity and thermal stability are crucial [].

Q3: Beyond its role in materials science, does IPMI have any demonstrated biological activity?

A3: Recent studies have unveiled the potent nematicidal activity of IPMI against Meloidogyne incognita, a prevalent plant-parasitic nematode []. IPMI exhibited strong nematicidal activity against the second-stage juveniles of the root-knot nematode, achieving an EC50/72h value of 16.2 ± 5.4 mg/L []. This discovery highlights the potential of IPMI as a lead compound for developing new nematicides, possibly in combination with copper salts for enhanced efficacy [].

Q4: How does the structure of IPMI contribute to its nematicidal activity?

A4: While the exact mechanism of action remains to be fully elucidated, research suggests that modifications to the N-alkyl substituent of maleimide derivatives can influence their nematicidal activity []. Further investigation into the structure-activity relationship (SAR) of IPMI and related compounds could lead to the development of even more potent and selective nematicides.

Q5: What analytical techniques are employed to characterize and study IPMI?

A5: Several techniques are used for the characterization and study of IPMI. Gas chromatography-mass spectrometry (GC-MS) is utilized to analyze the changes in metabolite profiles of nematodes treated with IPMI, providing insights into its mechanism of action []. Additionally, elemental analysis helps determine the gradient distribution of IPMI in copolymers [], while spectroscopic methods are crucial for structural characterization.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.